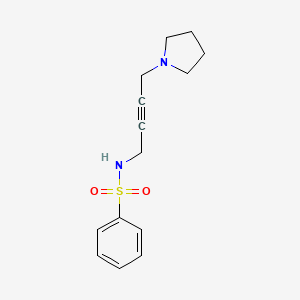

![molecular formula C19H17ClN2O3S B2678870 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide CAS No. 327062-15-7](/img/structure/B2678870.png)

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

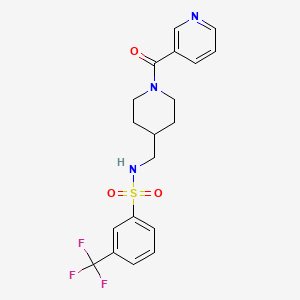

“N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing due to their ability to undergo various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions .Applications De Recherche Scientifique

Antimicrobial Activity

Research on thiazole derivatives, which share structural similarities with N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide, highlights their significant antimicrobial properties. For instance, studies have found that thiazole compounds can exhibit broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal species. The presence of substituents like methoxy groups can enhance these antimicrobial effects, making these derivatives potent candidates for developing new antimicrobial agents (Chawla, 2016).

Anticancer Properties

Several thiazole-based compounds have been synthesized and evaluated for their anticancer activities. These studies have shown promising results, with some compounds exhibiting significant inhibitory effects on various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The design and synthesis of these compounds involve modifying the thiazole core and benzamide moiety to enhance their efficacy as anticancer agents (Tiwari et al., 2017).

Anti-Tubercular Activity

Research into thiazole derivatives has also explored their potential as anti-tubercular agents. Novel synthesis methods have been developed to create compounds that show potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been evaluated for their safety and efficacy, showing promise as potential treatments for this infectious disease (Nimbalkar et al., 2018).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation properties, particularly in the context of supramolecular chemistry. These studies aim to understand how modifications to the thiazole and benzamide groups, such as the introduction of methyl functionalities, can influence the gelation behavior and stability of these compounds. Such research has implications for the development of new materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).

Mécanisme D'action

Orientations Futures

Thiazole derivatives have been of great interest for designing new antitumor agents . They have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Propriétés

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVJMOYOVNMZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-phenylpyridin-4-yl)methyl]but-2-enamide](/img/structure/B2678787.png)

![N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2678788.png)

![1-{1-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]piperidin-3-yl}piperazin-2-one hydrochloride](/img/structure/B2678790.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2678793.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)